4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridazinone ring, a piperazine ring, and a pyridine ring. The presence of chloro and trifluoromethyl groups suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazinone ring, followed by the introduction of the piperazine and pyridine rings. The chloro and trifluoromethyl groups would likely be introduced in the final steps of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridazinone, piperazine, and pyridine rings would likely contribute to the rigidity of the molecule, while the chloro and trifluoromethyl groups could affect its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloro and trifluoromethyl groups, as well as the nitrogen atoms in the pyridazinone, piperazine, and pyridine rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it relatively rigid, while the chloro and trifluoromethyl groups could affect its polarity and solubility .Scientific Research Applications
Anticancer Activity
The compound’s structure suggests potential anticancer properties. Researchers have investigated its effects on various cancer cell lines, including hepatocellular carcinoma, breast cancer, and lung cancer. Preclinical studies have demonstrated inhibition of tumor growth and angiogenesis, making it a promising candidate for further investigation in cancer therapy .
Kinase Inhibition
The compound’s pyridazinone scaffold resembles kinase inhibitors. It has been evaluated for its ability to inhibit specific kinases involved in cell signaling pathways. These kinases play crucial roles in diseases such as inflammation, autoimmune disorders, and cancer. Further optimization of its kinase selectivity could lead to targeted therapies .
Anti-inflammatory Properties
Given its trifluoromethyl (CF~3~) group, the compound may modulate inflammatory responses. Researchers have explored its impact on cytokine production, NF-κB signaling, and immune cell activation. Understanding its anti-inflammatory potential could lead to novel treatments for chronic inflammatory diseases .
Neurological Disorders
The central nervous system (CNS) is another area of interest. Researchers have explored the compound’s interactions with neurotransmitter receptors, ion channels, and transporters. Its potential as a neuroprotective agent or for managing CNS disorders warrants further investigation .
Antiviral Activity
The trifluoromethyl group often enhances antiviral properties. Investigations have focused on the compound’s efficacy against RNA viruses, including influenza and hepatitis C. Its mechanism of action and potential as a broad-spectrum antiviral agent are subjects of ongoing research .
Future Directions
properties
IUPAC Name |
4-chloro-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-ethylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2F3N5O/c1-2-26-15(27)13(18)12(9-23-26)24-3-5-25(6-4-24)14-11(17)7-10(8-22-14)16(19,20)21/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZOHGRDIKLJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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